3-Amino-4-chloro-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide
CAS No.:
Cat. No.: VC15875139
Molecular Formula: C15H13ClN2O3
Molecular Weight: 304.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H13ClN2O3 |
|---|---|
| Molecular Weight | 304.73 g/mol |
| IUPAC Name | 3-amino-4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide |
| Standard InChI | InChI=1S/C15H13ClN2O3/c16-11-3-1-9(7-12(11)17)15(19)18-10-2-4-13-14(8-10)21-6-5-20-13/h1-4,7-8H,5-6,17H2,(H,18,19) |
| Standard InChI Key | MWDPQBLBPPEWCB-UHFFFAOYSA-N |
| Canonical SMILES | C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC(=C(C=C3)Cl)N |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s IUPAC name is 3-amino-4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide, reflecting its benzamide backbone and dihydrobenzodioxin substituent. Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 304.73 g/mol |
| InChI Key | MWDPQBLBPPEWCB-UHFFFAOYSA-N |
| Canonical SMILES | C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC(=C(C=C3)Cl)N |
| PubChem CID | 28722846 |
The 2D structure consists of a benzamide group (positions 3 and 4 substituted with amino and chlorine) connected to a 2,3-dihydrobenzo[b][1, dioxin ring via an amide linkage .
Spectral and Computational Data
The compound’s Standard InChI string (InChI=1S/C15H13ClN2O3/c16-11-3-1-9(7-12(11)17)15(19)18-10-2-4-13-14(8-10)21-6-5-20-13/h1-4,7-8H,5-6,17H2,(H,18,19)) provides a complete descriptor for its stereochemistry and connectivity. Computational analyses predict moderate polarity due to the amide and ether oxygen atoms, with a calculated partition coefficient (LogP) of 2.1, suggesting moderate lipophilicity .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of this compound involves multi-step organic reactions, as outlined in studies of analogous benzodioxin-containing molecules. A representative pathway includes:
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Esterification: 2,3-Dihydroxybenzoic acid is esterified using methanol and sulfuric acid to form methyl 2,3-dihydroxybenzoate .
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Alkylation and Cyclization: The dihydroxy ester undergoes alkylation with 1,2-dibromoethane in the presence of potassium carbonate, yielding a cyclized 2,3-dihydrobenzo[b] dioxin ester .
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Hydrolysis and Amidation: The ester is hydrolyzed to the carboxylic acid, which is then converted to the target amide via a mixed-anhydride method using reagents like isobutyl chloroformate and triethylamine .
Optimization Challenges
Key challenges in synthesis include:
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Regioselectivity: Ensuring proper substitution at the 3- and 4-positions of the benzamide ring.
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Purification: Removing byproducts generated during cyclization and amidation steps.
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Yield Improvement: Reported yields for analogous compounds range from 40–60%, necessitating optimization .
Pharmacological Applications
PARP1 Inhibition
This compound belongs to a class of molecules evaluated for poly(ADP-ribose) polymerase 1 (PARP1) inhibition. PARP1 plays a critical role in DNA repair, and its inhibition enhances the cytotoxicity of DNA-damaging agents in cancer therapy. In enzymatic assays, derivatives of 3-amino-4-chloro-N-(2,3-dihydrobenzo[b] dioxin-6-yl)benzamide demonstrated IC values in the low micromolar range, comparable to early-generation PARP inhibitors like olaparib .
Analytical Characterization
Chromatographic Methods
Reverse-phase HPLC using a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid) achieves baseline separation, with a retention time of 8.2 minutes. Mass spectrometry (ESI+) confirms the molecular ion peak at m/z 305.1 [M+H] .
Spectroscopic Data
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